3-Hydroxylidocaine is a primary metabolite of lidocaine, a local anesthetic drug widely used in human and veterinary medicine. [, ] It is formed through the aromatic ring hydroxylation of lidocaine, primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP1A2 in humans. [, , , , ] 3-Hydroxylidocaine is further metabolized primarily through glucuronidation. [, ] In research, 3-hydroxylidocaine serves as a valuable biomarker for investigating lidocaine metabolism and cytochrome P450 activity. [, , , , ]
The synthesis of 3-hydroxylidocaine occurs predominantly through the metabolic hydroxylation of lidocaine. The key enzyme involved in this process is cytochrome P450 1A2, which catalyzes the addition of a hydroxyl group to the aromatic ring of lidocaine. This reaction typically occurs in the liver and is part of Phase I metabolism, which modifies substances to enhance their solubility and facilitate their excretion .
The molecular formula for 3-hydroxylidocaine is C₁₈H₂₃N₂O₂, and its structure features a hydroxyl group (-OH) attached to the aromatic ring at the third position. This specific positioning distinguishes it from other metabolites like 4-hydroxylidocaine.
3-Hydroxylidocaine is involved in various chemical reactions that can modify its structure further:
The mechanism of action for 3-hydroxylidocaine primarily relates to its role as a metabolite of lidocaine. Lidocaine itself functions by blocking sodium ion channels in neuronal membranes, thereby inhibiting action potentials and providing local anesthesia.
3-Hydroxylidocaine possesses distinct physical and chemical properties that influence its behavior in biological systems:
The applications of 3-hydroxylidocaine are primarily rooted in its role as a metabolite of lidocaine:
3-Hydroxylidocaine (C₁₄H₂₂N₂O₂; CAS 34604-55-2) is a monohydroxylated metabolite of lidocaine, distinguished by a hydroxyl (-OH) group at the meta position (carbon 3) on the aromatic ring. Its systematic name is 2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide. The core structure retains lidocaine’s tertiary amide and tertiary amine functional groups, but the 3-hydroxylation significantly alters its electronic properties. The hydroxyl group introduces strong hydrogen-bonding capacity and increases the aromatic ring’s electron density, impacting reactivity and interactions with biological targets [1] [6].
Stereochemical and Isomeric Specificity: The compound exists exclusively as the meta isomer, contrasting with the theoretically possible 2- and 4-hydroxylidocaine isomers. Differentiation relies on spectral techniques:
Table 1: Key Spectroscopic Signatures of 3-Hydroxylidocaine
Technique | Key Features | Isomer Differentiation |
---|---|---|
¹H NMR | Phenolic -OH: ~9.0 ppm; Aromatic H: singlet ~6.7 ppm; Methyl groups: ~2.2 ppm | 2- and 4-isomers show asymmetric aromatic splitting; 4-isomer -OH signal appears >10 ppm |
Mass Spectrometry | Base peak: m/z 250.34; Fragments: m/z 207 (aromatic core loss), m/z 86 | 4-hydroxylidocaine shows distinct fragment m/z 149 (hydroxy-toluidine ion) |
Solubility and Partitioning: 3-Hydroxylidocaine exhibits greater aqueous solubility than lidocaine due to its phenolic -OH group, which enhances hydrogen bonding with water. However, it retains moderate lipophilicity (logP ~1.8) from the dimethylphenyl and diethylamino groups, enabling passive diffusion across membranes. Solubility is pH-dependent due to ionization of the tertiary amine (pKa ~8.1) and phenolic group (pKa ~10.0). Protonation of the amine below pH 8 increases water solubility, while the phenolic -OH deprotonates only under strongly alkaline conditions [5] [6].
Thermal Degradation: Studies using thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) reveal degradation initiating at ~180°C under inert conditions. Primary degradation involves:
Table 2: Physicochemical Properties of 3-Hydroxylidocaine
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 250.34 g/mol | Calculated from C₁₄H₂₂N₂O₂ |
logP (Partition Coeff.) | ~1.8 | Estimated; hydroxyl group reduces lipophilicity vs. lidocaine (logP ~2.4) |
pKa (Tertiary Amine) | ~8.1 | Determined via pH-solubility profiling; protonated form dominates at physiological pH |
Aqueous Solubility | >50 mg/mL (pH 7.4) | Higher than lidocaine (~20 mg/mL) due to H-bonding |
Onset Degradation Temp | 180°C (N₂), 160°C (O₂) | TGA-DSC; oxidative degradation initiates earlier |
Structural and Electronic Contrasts:
Metabolic Pathways: Human cytochrome P450 isoforms drive differential formation:
Persistence in Biological Systems: 3-Hydroxylidocaine demonstrates prolonged detectability in urine (>48 hours post-administration in horses) compared to lidocaine (<30 hours) and MEGX (<24 hours). Its polarity and phenolic group facilitate renal excretion and glucuronidation, extending its half-life in matrices. Glycine Xylidide (GX), a secondary metabolite from MEGX, is undetectable beyond 48 hours [5].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8